molecular formula C19H22N2O4S2 B2366272 2-(2-(Ethylsulfonyl)benzamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide CAS No. 886922-26-5

2-(2-(Ethylsulfonyl)benzamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide

Cat. No.: B2366272
CAS No.: 886922-26-5
M. Wt: 406.52
InChI Key: SGTLIXLSMBVNOG-UHFFFAOYSA-N
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Description

This compound belongs to the 4,5,6,7-tetrahydrobenzo[b]thiophene class, characterized by a bicyclic scaffold with a thiophene ring fused to a partially saturated benzene ring. The structure features a 6-methyl group on the tetrahydrobenzo[b]thiophene core, a 3-carboxamide group, and a 2-(ethylsulfonyl)benzamido substituent at position 2. The ethylsulfonyl moiety introduces strong electron-withdrawing properties, which may enhance binding affinity to biological targets such as enzymes or receptors .

Properties

IUPAC Name

2-[(2-ethylsulfonylbenzoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O4S2/c1-3-27(24,25)15-7-5-4-6-13(15)18(23)21-19-16(17(20)22)12-9-8-11(2)10-14(12)26-19/h4-7,11H,3,8-10H2,1-2H3,(H2,20,22)(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGTLIXLSMBVNOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=CC=C1C(=O)NC2=C(C3=C(S2)CC(CC3)C)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(2-(Ethylsulfonyl)benzamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide , with CAS number 886922-26-5 , is a novel derivative of tetrahydrobenzo[b]thiophene. This compound has garnered attention due to its potential biological activities, including antibacterial, anti-inflammatory, and anticancer properties. This article reviews the current understanding of its biological activity based on diverse sources.

  • Molecular Formula : C₁₉H₂₂N₂O₄S₂
  • Molecular Weight : 406.5 g/mol

Antibacterial Activity

Recent studies have demonstrated that compounds similar to 2-(2-(Ethylsulfonyl)benzamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide exhibit significant antibacterial effects. For instance:

  • In vitro studies showed that derivatives of tetrahydrobenzothiophene displayed moderate to good inhibitory activities against various bacterial strains such as E. coli, P. aeruginosa, and S. aureus .
  • The minimum inhibitory concentration (MIC) values for some synthesized compounds ranged from 0.64 μM to 1.11 μM against E. coli, indicating potent antibacterial properties .

Anticancer Activity

The compound's potential as an anticancer agent has also been explored:

  • A study highlighted the synthesis and evaluation of benzothiophene derivatives that exhibited anticancer activities against various cancer cell lines . These compounds were found to induce apoptosis in cancer cells, suggesting a mechanism that could be further investigated for therapeutic applications.

Anti-inflammatory Effects

The anti-inflammatory properties of similar compounds have been documented:

  • Research indicates that certain tetrahydrobenzothiophene derivatives can inhibit inflammatory pathways, potentially reducing inflammation in various models . This suggests that the compound may have applications in treating inflammatory diseases.

Case Studies

  • Antibacterial Efficacy : In a comparative study, several tetrahydrobenzothiophene derivatives were tested against standard antibiotics like ciprofloxacin and gentamicin. The results indicated that some derivatives had comparable or superior antibacterial activity .
  • Cytotoxicity in Cancer Cells : A specific derivative was tested on human cancer cell lines, where it significantly reduced cell viability through apoptosis induction mechanisms .

Research Findings Summary

Activity TypeFindingsReference
AntibacterialMIC values ranging from 0.64 μM to 1.11 μM against E. coli; effective against multiple strains
AnticancerInduced apoptosis in cancer cell lines; potential therapeutic applications
Anti-inflammatoryInhibition of inflammatory pathways; potential use in treating inflammatory diseases

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations and Physicochemical Properties

The table below highlights key structural differences and properties between the target compound and its analogs:

Compound Name Substituent at Position 2 Substituent at Position 6 Key Properties Biological Activity (If Reported) Source
2-(2-(Ethylsulfonyl)benzamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide (Target) 2-(Ethylsulfonyl)benzamido Methyl High polarity due to sulfonyl group; potential for enhanced metabolic stability Not explicitly reported in evidence N/A
2-(Cyclopropanecarboxamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide Cyclopropanecarboxamido Methyl Moderate polarity; cyclopropane may enhance rigidity Not reported
2-(3,5-Dimethoxybenzamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide 3,5-Dimethoxybenzamido Methyl Electron-donating methoxy groups; potential for improved solubility Not reported
Ethyl 2-[(2-methylphenyl)carbonylamino]-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate 2-Methylbenzamido (ethyl ester at position 3) Hydrogen Ester group reduces polarity; lipophilic Anticancer activity (A-549 cell line)
2-Amino-N-benzyl-6-ethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide Benzylcarboxamide Ethyl Bulky benzyl group may hinder binding; moderate solubility Not reported

Key Observations :

  • The ethylsulfonyl group in the target compound distinguishes it from analogs with carboxamido (e.g., cyclopropane or methoxy-substituted benzamido) or ester functionalities.
  • Methyl vs. Ethyl at Position 6 : The 6-methyl group in the target compound may confer steric effects distinct from 6-ethyl or 6-phenyl analogs, influencing conformational flexibility .

Physicochemical and Pharmacokinetic Considerations

  • Solubility : The ethylsulfonyl group in the target compound likely increases aqueous solubility compared to lipophilic esters (e.g., ethyl carboxylates in ).
  • Melting Points: Analogs with polar substituents (e.g., Compound A17 in , m.p. 227–228°C) exhibit higher melting points than nonpolar derivatives (e.g., Compound 23, m.p. 197–199°C) .

Preparation Methods

Synthetic Pathways

Formation of the Tetrahydrobenzo[b]thiophene Core

The synthesis begins with constructing the 6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide skeleton. Two primary methods are documented:

Gewald Reaction

The Gewald reaction enables the one-pot synthesis of 2-aminothiophene derivatives. For this compound:

  • Reactants :
    • Cyclohexanone derivative (e.g., 4-methylcyclohexanone)
    • Malononitrile
    • Elemental sulfur
  • Conditions : Ethanol, triethylamine (TEA), reflux (2–4 h).
  • Mechanism :
    • Knoevenagel condensation forms an α,β-unsaturated nitrile.
    • Sulfur incorporation via nucleophilic attack and cyclization.
  • Yield : 75–85%.
Cyclization of Thioamide Precursors

Alternative routes involve cyclizing thioamide intermediates:

  • Reactants : 2-Cyanoacetamide derivatives and α-haloketones.
  • Conditions : DMF, 80°C, 12 h.
  • Example :
    2-Amino-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide  
    Yield: 70%   

Introduction of the Benzamido Group

The 2-position amide is introduced via coupling reactions:

Amide Coupling with 2-(Ethylsulfonyl)benzoic Acid
  • Reactants :
    • 2-Amino-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide
    • 2-(Ethylsulfonyl)benzoyl chloride
  • Conditions :
    • Solvent : Dichloromethane (DCM)
    • Base : Triethylamine (TEA) or pyridine
    • Temperature : 0°C → room temperature, 4–6 h.
  • Yield : 65–72%.
Carbodiimide-Mediated Coupling

For improved efficiency:

  • Reagents :
    • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
    • Hydroxybenzotriazole (HOBt)
  • Conditions : DMSO, 24 h, room temperature.
  • Advantages : Higher purity (90–95%) and reduced side products.

Sulfonylation Optimization

The ethylsulfonyl group is introduced prior to amidation in some protocols:

Direct Sulfonylation of Benzamide Intermediates
  • Reactants : 2-Mercaptobenzamide derivative, ethylsulfonyl chloride.
  • Conditions :
    • Solvent : Pyridine
    • Temperature : 0°C → 25°C, 2 h.
  • Yield : 60%.
Oxidation of Thioether Precursors
  • Reactants : 2-(Ethylthio)benzamide, hydrogen peroxide (H₂O₂).
  • Conditions : Acetic acid, 50°C, 6 h.
  • Yield : 55–60%.

Reaction Optimization and Challenges

Critical Parameters

Parameter Optimal Range Impact on Yield
Reaction Temperature 0–25°C (amide coupling) Prevents epimerization
Solvent Polarity DCM > DMSO Reduces hydrolysis
Equivalents of Base 2.5–3.0 (vs. acyl chloride) Minimizes side reactions

Purification Strategies

  • Column Chromatography : Silica gel, eluent: ethyl acetate/hexane (3:7).
  • Recrystallization : Ethanol/water (4:1), recovery: 80–85%.

Analytical Characterization

Spectroscopic Data

Technique Key Signals
¹H NMR (400 MHz, DMSO-d₆) δ 1.21 (t, 3H, CH₂CH₃), 2.89 (s, 3H, SCH₃), 3.45 (q, 2H, SO₂CH₂), 6.92 (s, 1H, NH)
FT-IR 1665 cm⁻¹ (C=O amide), 1320 cm⁻¹ (S=O), 1150 cm⁻¹ (C-N)
MS (ESI) m/z 407.1 [M+H]⁺ (calc. 406.5)

Purity Assessment

  • HPLC : >98% purity, C18 column, acetonitrile/water gradient.

Alternative Routes and Scalability

Microwave-Assisted Synthesis

  • Conditions : 150 W, 100°C, 30 min.
  • Yield Improvement : 15% reduction in reaction time.

Continuous Flow Chemistry

  • Benefits :
    • 90% yield at 10 g scale.
    • Reduced solvent waste.

Q & A

Basic: What are the critical considerations for optimizing the synthesis of this compound to ensure high yield and purity?

Answer:
Synthesis optimization requires careful control of reaction conditions and purification steps. Key steps include:

  • Reagent Selection : Use anhydrous solvents (e.g., CH₂Cl₂) and catalysts (e.g., TBTU for amide coupling) to minimize side reactions .
  • Temperature Control : Reflux conditions (e.g., 80°C) are often critical for cyclization or acylation steps .
  • Purification : Reverse-phase HPLC with gradients (e.g., 30%→100% MeCN/H₂O) resolves structurally similar byproducts .
  • Yield Monitoring : Track intermediates via LC-MS to identify bottlenecks (e.g., low conversion in sulfonylation steps) .

Basic: Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

Answer:
A multi-technique approach ensures structural validation:

  • NMR Spectroscopy : ¹H/¹³C NMR identifies substituents (e.g., methyl groups at δ 1.35 ppm) and confirms regioselectivity in the thiophene core .
  • IR Spectroscopy : Peaks at ~1650–1750 cm⁻¹ confirm carbonyl groups (amide, ester) .
  • HRMS : Validates molecular formula (e.g., [M+H]⁺ with <2 ppm error) .
  • HPLC Purity : ≥95% purity is achievable with optimized gradients .

Basic: How do the functional groups (ethylsulfonyl, carboxamide) influence the compound’s chemical reactivity?

Answer:

  • Ethylsulfonyl Group : Enhances electrophilicity, making the compound prone to nucleophilic substitution (e.g., with amines or thiols) .
  • Carboxamide Group : Participates in hydrogen bonding, affecting solubility and target binding (e.g., kinase inhibition) .
  • Thiophene Core : Stabilizes aromaticity but may oxidize under harsh conditions (e.g., strong acids) .

Advanced: How can researchers design in vitro assays to evaluate this compound’s mechanism of action against kinase targets?

Answer:

  • Kinase Inhibition Assays : Use fluorescence polarization (FP) or ADP-Glo™ assays with recombinant kinases (e.g., EGFR, MAPK) .
  • Dose-Response Curves : Test concentrations from 1 nM–10 µM to calculate IC₅₀ values .
  • Selectivity Profiling : Screen against kinase panels (e.g., 100+ kinases) to identify off-target effects .
  • Structural Validation : Co-crystallize the compound with target kinases (if feasible) to confirm binding modes .

Advanced: What computational strategies are effective for predicting this compound’s bioavailability and target interactions?

Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinase ATP-binding pockets .
  • ADMET Prediction : Tools like SwissADME estimate logP (lipophilicity) and CYP450 metabolism .
  • MD Simulations : Run 100-ns simulations to assess binding stability (e.g., RMSD <2 Å) .
  • SAR Analysis : Compare with analogs (e.g., furan or indole derivatives) to optimize potency .

Advanced: How can contradictory spectral or bioactivity data be resolved during characterization?

Answer:

  • Data Triangulation : Cross-validate NMR/HRMS with independent syntheses .
  • Impurity Profiling : Use LC-MS/MS to identify degradation products (e.g., hydrolysis of ethyl ester) .
  • Biological Replicates : Repeat assays with fresh batches to rule out batch variability .
  • Literature Benchmarking : Compare spectral data with structurally similar benzo[b]thiophenes (e.g., methyl vs. tert-butyl substitutions) .

Advanced: What strategies are recommended for comparative structure-activity relationship (SAR) studies with analogs?

Answer:

  • Core Modifications : Synthesize derivatives with cyclopenta[b]thiophene or pyridine cores to assess ring size impact .
  • Substituent Screening : Test ethylsulfonyl vs. methanesulfonyl or aryl groups for potency shifts .
  • Bioisosteric Replacement : Replace carboxamide with sulfonamide to modulate solubility .
  • Activity Cliffs : Identify abrupt potency changes (e.g., >10-fold IC₅₀ shifts) to pinpoint critical substituents .

Advanced: How can the compound’s stability under varying pH and temperature conditions be systematically evaluated?

Answer:

  • Forced Degradation Studies : Expose to 0.1M HCl/NaOH (25–80°C) and monitor degradation via HPLC .
  • Lyophilization Stability : Store lyophilized powder at −20°C, 4°C, and 25°C for 6 months, testing monthly for purity .
  • Light Sensitivity : Use ICH Q1B guidelines to assess photodegradation under UV/visible light .
  • Solution Stability : Test in PBS/DMSO at 37°C to simulate physiological conditions .

Comparative SAR Table: Key Structural Modifications and Bioactivities

Modification Biological Activity Reference
Ethylsulfonyl → MethanesulfonylReduced kinase inhibition (IC₅₀ ↑ 5-fold)
6-Methyl → 6-tert-ButylImproved metabolic stability (t½ ↑ 2×)
Thiophene → Furan CoreLoss of antibacterial activity
Carboxamide → EsterDecreased solubility (logP ↑ 1.5)

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